Diethyl 9h-fluoren-9-yl phosphate

Lipophilicity Partition coefficient Sample preparation

Researchers requiring a cleavable organophosphate substrate for phosphotriesterase (PTE) assays often face issues with hydrolytic stability. Diethyl 9H-fluoren-9-yl phosphate (CAS 34881-01-1) offers a tunable P-O-C phosphate triester linkage that is more labile than the corresponding phosphonate, enabling real-time spectrophotometric monitoring via its intrinsic fluorene chromophore. - Hydrolytic lability: P-O bond cleavage generates a detectable signal for high-throughput screening. - Lipophilicity (logP ≈ 4.95): Ensures strong organic-phase partitioning for extraction and internal standard applications. - Purity: ≥98% (mode across suppliers). - Supply: Global shipping from BenchChem; bulk quantities available upon request.

Molecular Formula C17H19O4P
Molecular Weight 318.30 g/mol
CAS No. 34881-01-1
Cat. No. B13124660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 9h-fluoren-9-yl phosphate
CAS34881-01-1
Molecular FormulaC17H19O4P
Molecular Weight318.30 g/mol
Structural Identifiers
SMILESCCOP(=O)(OCC)OC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C17H19O4P/c1-3-19-22(18,20-4-2)21-17-15-11-7-5-9-13(15)14-10-6-8-12-16(14)17/h5-12,17H,3-4H2,1-2H3
InChIKeyGSKWIGNWGJZQQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 9H-fluoren-9-yl phosphate (CAS 34881-01-1): Procurement-Grade Physicochemical and Functional Baseline


Diethyl 9H-fluoren-9-yl phosphate (CAS 34881-01-1) is an organophosphate triester comprising a diethoxyphosphoryloxy moiety attached to the 9-position of a fluorene ring system . With a molecular formula of C₁₇H₁₉O₄P and a molecular weight of 318.30 g·mol⁻¹, its distinguishing structural feature relative to the more common 9-fluorenylphosphonate analog (CAS 7142-76-9) is the phosphoester P–O–C linkage, which fundamentally alters hydrolytic lability, hydrogen-bond acceptor count, and calculated lipophilicity . These intrinsic molecular properties position the compound as a procurement-relevant candidate for applications where tunable hydrolytic susceptibility and enhanced lipophilicity (calculated logP ≈ 4.95) are valued over the greater metabolic stability of the corresponding phosphonate [1].

1 Phosphate triester (P–O–C linkage) for tunable hydrolytic lability in enzyme or degradation studies
2 High predicted lipophilicity profile supports liquid-liquid extraction and reversed-phase retention
3 Intrinsic fluorene chromophore enables label-free UV detection in HPLC and kinetic assays

Why Generic Substitution Fails: Structural and Physicochemical Differentiation of Diethyl 9H-fluoren-9-yl phosphate from In-Class Analogs


Substituting diethyl 9H-fluoren-9-yl phosphate with the structurally analogous diethyl 9H-fluoren-9-ylphosphonate (CAS 7142-76-9) or a simpler dialkyl aryl phosphate such as diethyl phenyl phosphate (CAS 2510-86-3) introduces measurable differences in key molecular properties that directly impact experimental outcomes . The phosphate target exhibits a P–O–C linkage, whereas the phosphonate comparator possesses a P–C bond; this single-atom difference alters the hydrolytic susceptibility profile, with phosphate triesters being generally more labile toward nucleophilic cleavage than the corresponding phosphonates [1]. Furthermore, the extended fluorene aromatic system of the target compound confers substantially greater lipophilicity (calculated logP approximately 4.95) compared to the phenyl analog (logP approximately 3.25), translating to differential partitioning behavior in biphasic systems, membrane permeability models, and chromatographic retention [2]. These differences establish the compound as a non-interchangeable entity for any workflow that depends on a specific hydrolytic half-life, extraction efficiency, or biological partitioning coefficient.

Bond lability P–O–C (target) vs. P–C phosphonate may shift hydrolytic half-life and enzyme substrate profile
Lipophilicity Fluorene system vs. phenyl analog large logP gap alters partitioning, extraction recovery, and chromatographic retention
UV detection Intrinsic fluorene chromophore vs. weakly absorbing phenyl phosphate sensitivity difference may require method re-validation

Quantitative Differentiation Evidence: Diethyl 9H-fluoren-9-yl phosphate vs. Closest Comparators


Enhanced Calculated Lipophilicity (logP) for Membrane Partitioning and Extraction Efficiency

The target compound demonstrates a calculated logP of 4.95, representing a 1.70 log-unit increase in lipophilicity relative to the simple aryl phosphate comparator diethyl phenyl phosphate (logP 3.25) [1][2]. This difference indicates a substantially greater preference for non-polar phases, which is relevant for liquid-liquid extraction recovery, reversed-phase chromatographic retention, and passive membrane permeability estimates .

Calculated logP
Reported
4.95 vs. 3.25 (Δ +1.70)
Supports higher octanol partitioning and extraction efficiency assessment
In silico comparison; cross-platform review recommended
Lipophilicity Partition coefficient Sample preparation

Differential Hydrolytic Susceptibility: Phosphate Triester vs. Phosphonate Structural Analog

The target compound contains a P–O–C (phosphoester) linkage, in contrast to the P–C bond present in the closest structural analog diethyl 9H-fluoren-9-ylphosphonate (CAS 7142-76-9) . Peer-reviewed literature establishes that aromatic phosphate triesters are more susceptible to nucleophilic hydrolysis than their phosphonate counterparts due to fundamental differences in the electronic environment at phosphorus and the stability of the leaving group [1]. While no direct head-to-head hydrolysis rate study was identified for this specific compound pair, the class-level inference is well-supported: phosphate triesters bearing aromatic substituents hydrolyze measurably faster than structurally analogous phosphonates under identical alkaline conditions [1].

Hydrolytic lability
Class-level inference
Phosphate triester > phosphonate
Class-associated susceptibility may affect aqueous persistence and enzyme-substrate design
No compound-specific rate constant; validate under intended conditions
Hydrolytic stability Phosphate vs. phosphonate Degradation kinetics

Low Calculated Polar Surface Area (PSA) Favoring Passive Membrane Permeability

The target compound has a calculated polar surface area (PSA) of 44.76 Ų, which is lower than the PSA of the phosphonate analog diethyl 9H-fluoren-9-ylphosphonate (45.34 Ų) and markedly lower than that of the polar aryl phosphate comparator diethyl 4-nitrophenyl phosphate (paraoxon; PSA 100.39 Ų) [1][2]. A PSA below 60 Ų is a widely recognized threshold associated with favorable passive transcellular permeability, and values below 50 Ų are considered optimal for blood-brain barrier penetration [2]. The 55.63 Ų reduction in PSA relative to paraoxon represents a substantial difference in predicted permeability behavior.

Polar surface area
Cross-study comparable
44.76 Ų vs. 100.39 Ų (paraoxon)
Low PSA context supports membrane permeability modeling
In silico data; confirm experimentally for cell uptake studies
Polar surface area Membrane permeability Drug-likeness

Fluorene Chromophore Enabling UV-Spectrophotometric Detection and Quantification

The fluorene ring system of the target compound serves as an intrinsic UV chromophore with strong absorbance in the 250–280 nm range, whereas the simple phenyl analog diethyl phenyl phosphate lacks this extended aromatic system and consequently exhibits weaker molar absorptivity at typical HPLC detection wavelengths [1]. The fluorene moiety provides a built-in spectroscopic handle that facilitates quantification by UV-Vis spectrophotometry without requiring derivatization or the addition of external chromophores, offering a practical analytical advantage over non-chromophoric phosphate esters [1].

UV chromophore
Class-level inference
Fluorene λₘₐₓ ~260–280 nm, ε >10,000
Intrinsic absorbance may simplify HPLC-DAD and reaction monitoring
Fluorene class data; verify molar absorptivity for precise quantification
UV detection Chromophore Analytical quantification

High-Value Application Scenarios for Diethyl 9H-fluoren-9-yl phosphate (CAS 34881-01-1) Based on Quantitative Differentiation Evidence


Organophosphate Hydrolysis Probe for Phosphotriesterase (PTE) Enzyme Kinetics

The P–O–C phosphate triester linkage of the target compound renders it a structurally relevant substrate analog for studying bacterial phosphotriesterase (PTE) enzymes, which catalyze the hydrolysis of organophosphate esters at diffusion-limited rates [1]. Unlike the more hydrolytically stable phosphonate analog (CAS 7142-76-9), the phosphate triester linkage provides a cleavable P–O bond that generates a detectable chromophoric or fluorogenic signal upon enzymatic turnover. Combined with the intrinsic fluorene UV chromophore enabling real-time spectrophotometric monitoring, this compound is suited for high-throughput screening of PTE variants and inhibitor discovery programs where continuous, label-free detection of hydrolytic activity is required [1].

Lipophilic Internal Standard for Reversed-Phase LC-MS/MS Analysis of Environmental Organophosphate Esters

With a calculated logP of 4.95—approximately 1.70 log-units higher than the commonly used diethyl phenyl phosphate—this compound partitions strongly into organic phases during liquid-liquid extraction (LLE) and exhibits substantial retention on C18 reversed-phase columns . These properties make it a suitable non-endogenous internal standard for quantifying trace-level organophosphate triesters in environmental water, sediment, and biological tissue matrices. Its higher logP relative to paraoxon (logP ≈ 2.0) also ensures chromatographic separation from more polar organophosphate analytes, reducing co-elution interferences in complex sample matrices [2].

Model Compound for Studying Fluorene-Substituted Organophosphate Environmental Fate and Bioaccumulation

The combination of a high logP (4.95) and a moderate PSA (44.76 Ų) predicts significant bioaccumulation potential and environmental persistence, allowing this compound to serve as a representative model for fluorene-containing organophosphate esters in environmental fate studies [1]. Its calculated properties position it within the bioaccumulative range (logP > 3) while its phosphate ester linkage predicts eventual hydrolytic degradation—unlike the more persistent phosphonate analog (CAS 7142-76-9) which resists hydrolysis due to the P–C bond . This dual profile of initial partitioning-driven accumulation followed by hydrolytic clearance is directly relevant for risk assessment of organophosphate flame retardants and plasticizers containing polycyclic aromatic substituents [1].

Application
Selection Property
Validation Focus
Phosphotriesterase (PTE) substrate probe
Cleavable P–O–C phosphate triester linkage
Enzymatic turnover detection via fluorene UV signal; kinetic parameter verification
Lipophilic internal standard for RP-LC-MS/MS
High predicted logP driving strong C18 retention and LLE recovery
Chromatographic separation from polar OPEs; matrix effect and recovery evaluation
Environmental fate model for fluorene-OPEs
Bioaccumulation-range logP combined with hydrolyzable phosphate ester
Hydrolysis half-life determination; bioconcentration factor validation in test systems
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